Flavone base + 3O, C-Pen, C-Pen
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Overview
Description
Flavone base + 3O, C-Pen, C-Pen: is a complex flavonoid compound characterized by its unique structure and significant biological activities. It belongs to the class of flavone C,C-glycosides and has the molecular formula C25H26O13 . Flavonoids are a large group of polyphenolic compounds found in plants, known for their diverse physiological functions and health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flavones, including Flavone base + 3O, C-Pen, C-Pen, often involves the oxidative cyclization of 2’-hydroxydihydrochalcones . This process can be catalyzed by palladium (II) in the presence of oxidants and additives, leading to the formation of flavones through dehydrogenation . Another method involves the use of BiCl3/RuCl3-mediated synthesis, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides followed by intramolecular cyclodehydrogenation .
Industrial Production Methods: Industrial production of flavones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as LC-ESI-QTOF, is common for the purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: Flavone base + 3O, C-Pen, C-Pen undergoes various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones through oxidative cyclization.
Reduction: Reduction of flavones to flavanones under specific conditions.
Substitution: Substitution reactions involving the hydroxyl groups on the flavone structure.
Common Reagents and Conditions:
Oxidants: Palladium (II) catalysts, iodine (I2), and other strong oxidizing agents.
Solvents: Water with formic acid, acetonitrile with formic acid.
Conditions: High temperatures (up to 450°C) and specific flow rates for chromatographic separation.
Major Products: The major products formed from these reactions include various flavone derivatives, such as apigenin and luteolin .
Scientific Research Applications
Chemistry: Flavone base + 3O, C-Pen, C-Pen is used in the study of flavonoid biosynthesis and metabolic pathways. It serves as a model compound for understanding the enzymatic processes involved in flavone synthesis .
Biology: In biological research, this compound is studied for its role in plant physiology, including UV protection, regulation of auxin transport, and interactions with other organisms .
Medicine: this compound exhibits significant antioxidant, anti-inflammatory, and anticancer properties. It is being investigated for its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of natural antioxidants and preservatives for food and cosmetic products .
Mechanism of Action
The mechanism of action of Flavone base + 3O, C-Pen, C-Pen involves the inhibition of cell migration and induction of apoptosis by causing cell cycle arrest in the G2/M phase . It also alters tubulin polymerization, making it a promising microtubule-destabilizing agent . Additionally, it targets multiple genes and pathways, including nuclear receptors, kinases, and G protein-coupled receptors, to exert its biological effects .
Comparison with Similar Compounds
Uniqueness: Flavone base + 3O, C-Pen, C-Pen is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity . Compared to other flavones, it has a higher potential for antioxidant and anticancer activities due to its structural features .
Properties
Molecular Formula |
C25H26O13 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2 |
InChI Key |
LDVNKZYMYPZDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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